molecular formula C23H15ClN4O8S B2602739 [5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-chloro-3-nitrobenzoate CAS No. 851093-98-6

[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-chloro-3-nitrobenzoate

Cat. No.: B2602739
CAS No.: 851093-98-6
M. Wt: 542.9
InChI Key: DWPWKKZCRACOTA-UHFFFAOYSA-N
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Description

[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-chloro-3-nitrobenzoate is a useful research compound. Its molecular formula is C23H15ClN4O8S and its molecular weight is 542.9. The purity is usually 95%.
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Scientific Research Applications

Electrophilic Reactivity and Nucleophilic Substitution

Studies on the reactivity of nitroheteroarenes with carbanions, such as the vicarious nucleophilic substitution (VNS) reactions, provide valuable information on the electrophilic and nucleophilic properties of compounds with nitro groups and sulfonyl functionalities. These reactions, which involve the interaction between various nitroheteroarenes and anions of chloromethyl phenyl sulfone, shed light on the potential of the compound for participating in complex organic synthesis processes, demonstrating its utility in constructing heterocyclic structures with diverse electrophilic reactivities (Seeliger et al., 2008).

Sulfhydryl Group Reactivity

The utility of aromatic disulfides in determining sulfhydryl groups highlights the potential application of sulfonyl and nitro functional groups in biochemical assays. This application is crucial in biological research for understanding protein functionalities and enzyme activities, where sulfhydryl groups play a significant role (Ellman, 1959).

Sulfonamide and Tetrazole Chemistry

The reactions of sulfonyl chlorides with aminotetrazoles, leading to novel sulfonylcarbamimidic azides, reveal the compound's potential in generating a diverse range of heterocyclic compounds. Such chemical transformations are fundamental in medicinal chemistry for the development of new therapeutic agents, showcasing the versatility of sulfonyl and nitrobenzene derivatives in drug discovery (PeetNorton et al., 1987).

Synthesis and Structural Analysis

The synthesis and spectral studies of alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their derivatives emphasize the importance of structural analysis in understanding the reactivity and properties of sulfonyl and nitro-containing compounds. This research underlines the compound's relevance in synthetic chemistry, offering insights into the mechanisms of carbon-sulfur bond fission and the impact of substituents on chemical reactivity (El-Bardan, 1992).

Novel Pesticidal Activity

The development of tribromomethyl phenyl sulfone derivatives for potential pesticidal activity illustrates the application of sulfonyl and nitro functional groups in agriculture. Such compounds, derived from modifications and reactions of related structures, indicate the potential of the compound for use in developing new pesticides with enhanced efficacy and specificity (Borys et al., 2012).

Properties

IUPAC Name

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-chloro-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O8S/c1-14-21(37(34,35)18-10-8-17(9-11-18)27(30)31)22(26(25-14)16-5-3-2-4-6-16)36-23(29)15-7-12-19(24)20(13-15)28(32)33/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPWKKZCRACOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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